The synthesis of N-(3-bromophenyl)quinazolin-4-amine can be achieved through several methods, commonly involving the reaction of appropriate starting materials such as 3-bromoaniline and 2-amino-4(3H)-quinazolinone.
The synthesis generally requires careful control of reaction conditions such as temperature and pH to optimize yields. For instance, reactions are often conducted in solvents like dimethyl sulfoxide or ethanol, with yields typically ranging from 50% to 90% depending on the specific conditions employed .
N-(3-bromophenyl)quinazolin-4-amine has a molecular formula of C12H10BrN3, indicating it contains carbon, hydrogen, bromine, and nitrogen atoms. The structure features:
The compound's molecular weight is approximately 276.13 g/mol. Spectroscopic data such as nuclear magnetic resonance (NMR) and mass spectrometry can be utilized to confirm its structure:
N-(3-bromophenyl)quinazolin-4-amine can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing new derivatives with enhanced biological activity .
The mechanism of action for N-(3-bromophenyl)quinazolin-4-amine primarily involves its role as a kinase inhibitor. Quinazoline derivatives have been shown to inhibit various receptor tyrosine kinases involved in cancer progression:
Research indicates that modifications on the quinazoline scaffold can significantly affect binding affinity and selectivity towards specific kinases .
Relevant analytical techniques such as infrared spectroscopy (IR) can provide insights into functional groups present within the molecule .
N-(3-bromophenyl)quinazolin-4-amine has several potential applications in scientific research:
Quinazoline derivatives constitute a privileged chemotype in oncology due to their capacity to mimic ATP binding within kinase domains. The planar bicyclic system (fused benzene and pyrimidine rings) facilitates deep insertion into the hydrophobic cleft of tyrosine kinases, while C4-anilino substitutions provide specificity toward distinct oncogenic targets [6] [7]. Five key attributes underpin their therapeutic dominance:
Table 1: Clinically Approved Quinazoline-Based Kinase Inhibitors in Oncology
Drug (Approved Year) | Molecular Target | Key Structural Features | Primary Indications |
---|---|---|---|
Gefitinib (2003) | Epidermal Growth Factor Receptor tyrosine kinase | C4-(3-chloro-4-fluoroanilino), C6-morpholino | Non-small cell lung cancer |
Erlotinib (2004) | Epidermal Growth Factor Receptor tyrosine kinase | C4-(3-ethynylanilino), C6,7-diethoxy | Non-small cell lung cancer, Pancreatic cancer |
Afatinib (2013) | Pan-Human Epidermal Growth Factor Receptor | C4-(3-chloro-4-fluoroanilino), C6-acrylamide | Non-small cell lung cancer |
Dacomitinib (2018) | Pan-Human Epidermal Growth Factor Receptor | C4-(4-piperidinylanilino), C6-acrylamide | Non-small cell lung cancer |
Despite these advances, first-generation Epidermal Growth Factor Receptor inhibitors suffer from T790M gatekeeper mutations, while second-generation covalent inhibitors exhibit dose-limiting toxicities due to off-target reactivity [1] [7]. This necessitates quinazoline scaffolds with enhanced selectivity and adaptive binding modes—a niche where N-(3-bromophenyl)quinazolin-4-amine derivatives demonstrate significant innovation.
The strategic incorporation of a 3-bromophenyl group at C4 confers three mechanistic advantages over classical quinazoline inhibitors:
Steric Complementarity for Resistance Mutations
The bromine atom (van der Waals radius: 1.85 Å) projects into a hydrophobic subpocket flanked by Thr790 in Epidermal Growth Factor Receptor. In T790M-mutant Epidermal Growth Factor Receptor, methionine substitution enlarges this pocket. The bromophenyl group optimally occupies this space, restoring binding affinity lost with smaller inhibitors. X-ray crystallography of analogue C5 (N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine) complexed with T790M/L858R Epidermal Growth Factor Receptor confirms Br atom positioning within 3.5 Å of Met790, enabling favorable hydrophobic contacts [1]. This contrasts with afatinib’s rigid 3-chloro-4-fluorophenyl group, which cannot adapt to the T790M-induced pocket expansion.
Dual Binding Mode Capability
Unlike classical acrylamide-bearing quinazolines locked into irreversible inhibition, N-(3-bromophenyl)quinazolin-4-amine derivatives exhibit context-dependent reversible/irreversible Human Epidermal Growth Factor Receptor binding. Compound C5 (bearing a Michael acceptor side chain) acts as an irreversible pan-Human Epidermal Growth Factor Receptor inhibitor by forming a covalent bond with Cys797 of Epidermal Growth Factor Receptor (IC₅₀: 8 nM for Epidermal Growth Factor ReceptorT790M/L858R). Strikingly, structural analogue C6—sharing the same N-(3-bromo-1H-indol-5-yl)quinazolin-4-amine skeleton—functions as a high-affinity reversible inhibitor (IC₅₀: 11 nM for Epidermal Growth Factor ReceptorT790M/L858R) despite lacking acrylamide [1] [2]. This duality arises from:
Pan-Human Epidermal Growth Factor Receptor Selectivity Profile
N-(3-bromophenyl)quinazolin-4-amine core enables balanced inhibition across Human Epidermal Growth Factor Receptor family kinases:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0